5-Methoxyisobenzofuran-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

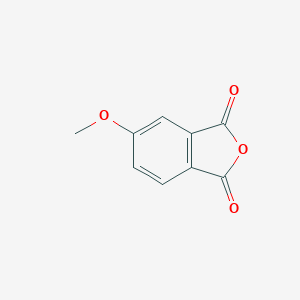

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEIVXABODMRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348669 | |

| Record name | 5-methoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28281-76-7 | |

| Record name | 4-Methoxyphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28281-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxyisobenzofuran-1,3-dione chemical properties

An In-Depth Technical Guide to 5-Methoxyisobenzofuran-1,3-dione (4-Methoxyphthalic Anhydride): Properties, Synthesis, and Applications

Abstract

This compound, more commonly known in the field as 4-Methoxyphthalic Anhydride, is a pivotal chemical intermediate with significant utility in modern organic synthesis. Its unique molecular architecture, featuring a reactive anhydride functional group and an electron-rich aromatic ring, makes it a versatile precursor for a wide array of complex heterocyclic systems. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and the compound's strategic application in research, particularly in the burgeoning fields of antimicrobial and anticancer drug discovery.[1][2] All protocols and data are presented to be self-validating, grounded in authoritative references to ensure scientific integrity.

Nomenclature and Structural Identification

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several synonyms, which is critical to recognize when conducting literature reviews.

-

Systematic IUPAC Name: 5-Methoxy-2-benzofuran-1,3-dione[3]

-

Common Name: 4-Methoxyphthalic Anhydride

-

CAS Number: 28281-76-7[4]

-

Molecular Formula: C₉H₆O₄[3]

-

Molecular Weight: 178.14 g/mol [5]

The structure consists of a benzene ring fused to a furan ring, which is substituted with two ketone groups (a cyclic anhydride), and a methoxy group on the benzene ring.

References

An In-Depth Technical Guide to 5-Methoxyisobenzofuran-1,3-dione (CAS No. 28281-76-7): A Cornerstone Intermediate in Modern Synthesis

This guide provides a comprehensive technical overview of 5-Methoxyisobenzofuran-1,3-dione, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, we delve into the causality behind its synthesis, its nuanced reactivity, and its strategic applications in constructing complex, biologically active molecules.

Core Characteristics and Physicochemical Properties

This compound, also known as 4-methoxyphthalic anhydride, belongs to the family of cyclic anhydrides. Its structure, featuring a benzene ring fused to a five-membered anhydride ring with a methoxy substituent, makes it a highly valuable and versatile building block in organic synthesis.[1] The anhydride moiety serves as a potent electrophile, while the methoxy group acts as an electron-donating group, influencing the regioselectivity of subsequent reactions.[1]

This compound is instrumental in the synthesis of diverse heterocyclic scaffolds, which are foundational to many therapeutic agents.[1][2] Its predictable reactivity and utility in creating complex molecular architectures underscore its importance in both academic research and industrial-scale fine chemical production.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28281-76-7 | [3][4] |

| Molecular Formula | C₉H₆O₄ | [3][4][] |

| Molecular Weight | 178.14 g/mol | [4][] |

| Appearance | Solid | [3] |

| Typical Purity | 95-97% | [3][6] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)OC2=O | [6][7][8] |

| InChI Key | INEIVXABODMRMQ-UHFFFAOYSA-N | [3][7] |

| Storage | Inert atmosphere, room temperature | [3] |

Synthesis Protocol and Mechanistic Insight

The most direct and widely employed synthesis of this compound is the intramolecular dehydration of its corresponding dicarboxylic acid, 4-methoxyphthalic acid.[9] This transformation is typically achieved by refluxing with a strong dehydrating agent, such as acetic anhydride.

Experimental Protocol: Synthesis from 4-Methoxyphthalic Acid

This protocol is based on established literature procedures for the formation of cyclic anhydrides from dicarboxylic acids.[9]

Objective: To synthesize this compound via cyclodehydration.

Materials:

-

4-Methoxyphthalic acid

-

Acetic anhydride

-

Anhydrous tetrahydrofuran (THF)

-

Standard reflux apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphthalic acid (e.g., 0.16 mol) in anhydrous THF (150 mL).[9] The use of anhydrous solvent is critical to prevent the hydrolysis of the acetic anhydride and the product.

-

Reagent Addition: Slowly add acetic anhydride (40 mL) to the solution.[9] Acetic anhydride serves as both the dehydrating agent and a solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain with vigorous stirring for 4 hours.[9] The elevated temperature provides the necessary activation energy for the intramolecular nucleophilic acyl substitution to occur, forming the five-membered anhydride ring.

-

Work-up: Upon completion (monitored by TLC), cool the mixture to room temperature.

-

Isolation: Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess acetic anhydride.[9] This typically affords the product, 4-methoxyphthalic anhydride, as an off-white solid in high yield (e.g., ~99%).[9]

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 28281-76-7 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]

- 8. 5-METHOXY ISOBENZOFURAN-1,3-DIONE | VSNCHEM [vsnchem.com]

- 9. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]

5-Methoxyisobenzofuran-1,3-dione molecular weight

Authored by: A Senior Application Scientist

Abstract

This compound, also known as 4-methoxyphthalic anhydride, is a pivotal chemical intermediate in the landscape of modern organic synthesis. Its unique structural features make it a versatile building block for the creation of complex chemical architectures, particularly in the synthesis of heterocyclic compounds. This guide provides an in-depth analysis of its fundamental properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, provide validated protocols, and offer insights grounded in established scientific principles.

Introduction: The Significance of this compound

This compound (CAS No: 28281-76-7) is a substituted phthalic anhydride that serves as a crucial reagent in synthetic chemistry.[1] Its utility stems from the electrophilic nature of the anhydride carbonyl groups and the directing effects of the methoxy substituent on the aromatic ring. These characteristics allow for a wide range of chemical transformations, including annulation and functionalization reactions, which are essential for constructing diverse molecular scaffolds.[1] This makes it an invaluable tool in the synthesis of fine chemicals, advanced materials, and pharmacologically active molecules.[1]

The methoxy group, in particular, plays a significant role by influencing the regioselectivity of electrophilic aromatic substitution reactions, a critical factor for chemists aiming to achieve specific product outcomes.[1] This guide will delve into the technical details of this compound, providing a comprehensive resource for its effective utilization in a laboratory setting.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its successful application. These properties dictate its reactivity, solubility, and appropriate handling and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C9H6O4 | [2][3] |

| Molecular Weight | 178.14 g/mol | [2][4] |

| CAS Number | 28281-76-7 | [2][4] |

| Appearance | Off-white solid | [5] |

| SMILES | COC1=CC2=C(C=C1)C(=O)OC2=O | [6] |

| InChI | InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4H,1H3 | [6] |

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Benzene ring C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;

// Fused ring C3 -- C7; C7 -- O1; O1 -- C8; C8 -- C4;

// Carbonyl groups C7 -- O2 [style=double]; C8 -- O3 [style=double];

// Methoxy group C1 -- O4; O4 -- C9; C9 -- H1; C9 -- H2; C9 -- H3; } DOT Caption: Chemical structure of this compound.

Synthesis and Characterization

Synthetic Protocol: Dehydration of 4-Methoxyphthalic Acid

The most common and efficient method for synthesizing this compound is through the dehydration of 4-methoxyphthalic acid.[5] This reaction is typically achieved by refluxing with a dehydrating agent, such as acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphthalic acid (30.8 g, 0.16 mol) in anhydrous tetrahydrofuran (150 mL).[5]

-

Addition of Dehydrating Agent: Slowly add acetic anhydride (40 mL) to the solution.[5]

-

Reaction: Heat the mixture to reflux with constant stirring for 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.[5]

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude product.[5]

-

Purification: The resulting off-white solid can be further purified by recrystallization, typically from a solvent mixture such as ethanol/water, to afford 4-methoxyphthalic anhydride with a high yield (e.g., 99%).[5]

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.

-

¹H NMR (DMSO-d6): The proton nuclear magnetic resonance spectrum is expected to show characteristic signals: δ 8.02 (1H, d), 7.59 (1H, d), 7.49 (1H, dd), and 3.97 (3H, s).[5] The singlet at 3.97 ppm corresponds to the three protons of the methoxy group.

-

Mass Spectrometry: Analysis by mass spectrometry should reveal a peak corresponding to the protonated molecule [M+H]⁺ at m/z 179.[5]

Key Applications in Research and Development

This compound is a valuable reagent in the synthesis of various biologically active compounds.

Synthesis of Antiproliferative Agents

This compound is utilized as a key reagent in the synthesis of basic ethers of 1,2-dihydropyrrolo[1,2-α]indole, 6H-isoindolo[2,1-α]indole, and 6H-benz[3][7]isoindolo[2,1-α]indole, which have demonstrated antiproliferative activity.[5] The anhydride functionality allows for the construction of the core heterocyclic systems of these molecules.

Intermediate for Dyes and Fluorescent Molecules

Derivatives of isobenzofuran-1,3-dione, such as 5-(tert-Butyl)isobenzofuran-1,3-dione, are known to be intermediates in the production of dyes.[8] The core structure of this compound provides a scaffold that can be chemically modified to create novel fluorescent probes and labeling agents for biological imaging and assays.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7][9]

-

Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[7][9]

-

Handling: Avoid breathing dust, vapor, mist, or gas.[10] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]

First-Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If you feel unwell, call a poison center or doctor.[7]

-

Skin Contact: In case of skin contact, wash with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing.[7] If eye irritation persists, get medical attention.[7]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7] Rinse the mouth.[7]

Storage and Disposal:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[7] Store locked up.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a well-established role in organic synthesis. Its predictable reactivity and the influence of its methoxy group make it an essential tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. By understanding its core properties, synthetic pathways, and safety considerations, researchers can effectively harness its potential to drive innovation in their respective disciplines.

References

- 1. nbinno.com [nbinno.com]

- 2. Carbone Scientific CO.,LTD [carbonesci.com]

- 3. 5-METHOXY ISOBENZOFURAN-1,3-DIONE | VSNCHEM [vsnchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]

- 6. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

5-Methoxyisobenzofuran-1,3-dione derivatives and their properties

An In-depth Technical Guide to 5-Methoxyisobenzofuran-1,3-dione Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted phthalic anhydride, serves as a pivotal intermediate in the landscape of modern organic and medicinal chemistry.[1] Its unique chemical architecture, featuring a reactive anhydride ring fused to a methoxy-substituted benzene ring, makes it a versatile precursor for a diverse array of heterocyclic compounds.[1] Derivatives of this scaffold, particularly N-substituted phthalimides and related isobenzofuranones, have garnered significant attention for their broad spectrum of biological activities, including promising anticancer and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the synthesis of the core scaffold and its key derivatives, delves into their pharmacological and physicochemical properties, and presents detailed, field-proven experimental protocols. By synthesizing technical data with mechanistic insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore and leverage the therapeutic potential of this important class of molecules.

The this compound Scaffold: A Foundation for Innovation

Chemical Structure and Reactivity

This compound (CAS No: 28281-76-7, Molecular Formula: C₉H₆O₄) is an aromatic dicarboxylic anhydride.[3][4] The core structure consists of a furan-1,3-dione ring fused to a benzene ring, with a methoxy group at the C-5 position.

The primary site of reactivity is the anhydride moiety. The two carbonyl carbons are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate. The reaction with primary amines, for instance, proceeds via a nucleophilic acyl substitution mechanism to readily form N-substituted phthalimides, a class of compounds with significant pharmacological importance.[5] The methoxy group, an electron-donating substituent, can influence the regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring.[1]

Significance in Medicinal Chemistry

The isobenzofuranone core and its derivatives are prevalent in numerous natural products and biologically active molecules.[6][7] They are considered "privileged structures" in drug discovery, as they can interact with a variety of biological targets. The phthalimide core, in particular, is a well-established pharmacophore found in drugs like thalidomide and pomalidomide.[8] Derivatives of this compound are actively being investigated for several therapeutic applications:

-

Anticancer Agents: Studies have demonstrated the cytotoxic effects of isobenzofuranone derivatives against various cancer cell lines.[9] Their mechanism often involves the disruption of cellular proliferation pathways.

-

Antimicrobial Compounds: The scaffold has shown promise in the development of new agents to combat bacterial and fungal pathogens.[2] The ability to readily synthesize a library of derivatives allows for the fine-tuning of antimicrobial efficacy and spectrum.[2]

-

Fluorescent Probes: While less explored for this specific scaffold, the related 1,8-naphthalimide derivatives are renowned for their strong fluorescence and sensitivity to the surrounding environment.[10][11] The phthalimide derivatives of this compound possess a conjugated π-electron system, suggesting a potential for developing novel fluorescent sensors and cell imaging agents.[11]

Synthesis and Derivatization Strategies

The synthesis of derivatives begins with the efficient preparation of the core scaffold. The most common and direct derivatization involves the formation of imides through reaction with primary amines.

Synthesis of this compound

The standard laboratory synthesis involves the intramolecular dehydration and cyclization of its precursor, 4-methoxyphthalic acid.[4][12] Acetic anhydride is commonly employed as both a reagent and a solvent, as it effectively removes water to drive the reaction toward the formation of the more stable five-membered anhydride ring.

Causality Behind Experimental Choice: The use of a dehydrating agent like acetic anhydride is critical. The reaction is a reversible equilibrium between the dicarboxylic acid and the anhydride. By sequestering the water produced during the reaction, the equilibrium is shifted, in accordance with Le Châtelier's principle, towards the product, ensuring a high yield.[12]

Caption: General workflow for the synthesis of N-substituted phthalimides.

Synthesis of N-Substituted Phthalimide Derivatives

The reaction of this compound with a primary amine is a robust and high-yielding method for generating a diverse library of phthalimide derivatives.[5] The reaction typically proceeds by heating the anhydride with the desired amine in a solvent like glacial acetic acid, which can also act as a catalyst.[5]

Mechanistic Insight: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen on one of the anhydride's carbonyl carbons. This leads to the opening of the anhydride ring to form an intermediate phthalamic acid. Subsequent heating promotes intramolecular cyclization via dehydration, yielding the final N-substituted phthalimide product.

Key Properties and Applications of Derivatives

Pharmacological Properties

The biological potential of isobenzofuranone derivatives is a major focus of current research.[2][7]

Numerous studies have quantified the ability of isobenzofuranone derivatives to inhibit the growth of cancer cell lines.[7] The cytotoxic effects are typically evaluated using assays like the MTT assay, which measures cell viability.[9][13] The results are often expressed as IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Representative Isobenzofuranone Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 16 | K562 (myeloid leukemia) | 2.79 µM | [7][13] |

| Compound 18 | K562 (myeloid leukemia) | 1.71 µM | [7][13] |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 µM | [7] |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [7][13] |

| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [7][13] |

| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL |[7][13] |

Note: The compounds listed are examples from the broader isobenzofuranone class to illustrate therapeutic potential. Specific derivatives of this compound are promising candidates for similar evaluations.

Derivatives of this compound have been identified as potential candidates for new anti-infective agents due to their ability to inhibit the growth of various pathogenic bacteria and fungi.[2] Furthermore, related benzofuran structures are known to possess antioxidant properties.[6] This activity can be assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a decrease in absorbance at ~517 nm indicates antioxidant capacity.[7]

Potential Photophysical Properties

The photophysical properties of this compound derivatives are an emerging area of interest. Structurally related 1,8-naphthalimide derivatives are well-known for their strong fluorescence, high quantum yields, and excellent photostability.[10][11] These properties are highly dependent on the nature of substituents on the aromatic ring and the polarity of the solvent.[10][14] For example, amino-substituted 1,8-naphthalimides often exhibit yellow-green or blue fluorescence and display intramolecular charge-transfer (ICT) characteristics, making them sensitive probes of their local environment.[11][14]

Given the structural analogy, it is plausible that N-substituted phthalimides derived from this compound could also exhibit interesting fluorescent properties, making them valuable candidates for applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs).[11]

Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key syntheses and assays.

Protocol: Synthesis of this compound[5][13]

-

Reaction Setup: In a 250 mL round-bottom flask, add 4-methoxyphthalic acid (e.g., 30.8 g, 0.16 mol) to anhydrous tetrahydrofuran (150 mL).

-

Reagent Addition: Slowly add acetic anhydride (40 mL) to the stirred solution.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux with stirring for 4 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: To the resulting residue, add petroleum ether to precipitate the solid product. Filter the solid and wash with petroleum ether. The resulting off-white solid is this compound (expected yield: >95%).[12] The product can be further purified by column chromatography or recrystallization if necessary.[4]

Protocol: General Synthesis of N-Aryl Phthalimide Derivatives[6]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary aryl amine (1 equivalent) in glacial acetic acid.

-

Reaction: Heat the mixture at reflux (approx. 110-120 °C) for 4-6 hours.

-

Monitoring: Track the formation of the product by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a cold solvent like ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol: In Vitro Antiproliferative MTT Assay[10][14]

This protocol provides a framework for assessing the cytotoxicity of synthesized derivatives against a cancer cell line.

Caption: Standard workflow for the MTT cell viability assay.

-

Cell Seeding: Seed a suspension of cancer cells (e.g., K562) into a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a period of 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in chemical and pharmaceutical research. Its straightforward synthesis and reactive nature allow for the creation of large libraries of derivatives, particularly N-substituted phthalimides. The established antiproliferative and antimicrobial activities of these derivatives underscore their potential as leads for novel therapeutic agents.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a broad range of derivatives will be crucial to delineate the structural features required for optimal potency and selectivity.

-

Mechanism of Action Studies: For the most potent anticancer and antimicrobial compounds, detailed studies are needed to identify their specific molecular targets and mechanisms of action.

-

Exploration of Photophysical Properties: A thorough investigation into the fluorescence properties of these derivatives could lead to the development of novel sensors, imaging agents, and materials for optoelectronic applications.

By pursuing these avenues, the scientific community can continue to unlock the full potential of this compound and its derivatives in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ac1.hhu.de [ac1.hhu.de]

- 9. mdpi.com [mdpi.com]

- 10. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]

- 11. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 5-Methoxyisobenzofuran-1,3-dione: A Technical Guide

Introduction

5-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional dyes. Its utility stems from the reactive anhydride moiety and the influence of the electron-donating methoxy group on the aromatic ring, which directs further chemical transformations. A precise and unambiguous structural confirmation of this building block is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The key features of this compound that influence its spectra are the aromatic ring with three distinct protons, the methoxy group, and the cyclic anhydride system.

Diagram of the Molecular Structure of this compound

A simplified representation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.02 | d | 1H | Ar-H |

| 7.59 | d | 1H | Ar-H |

| 7.49 | dd | 1H | Ar-H |

| 3.97 | s | 3H | -OCH₃ |

| Solvent: DMSO-d₆ |

Interpretation:

-

Aromatic Region (δ 7.0-8.5 ppm): The spectrum displays three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene ring. The downfield chemical shifts are a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the anhydride carbonyl groups.

-

The signal at δ 8.02 (d) and δ 7.59 (d) likely correspond to the protons ortho and para to the electron-donating methoxy group, respectively, though a definitive assignment would require 2D NMR techniques. The doublet multiplicity indicates coupling to one adjacent proton.

-

The signal at δ 7.49 (dd) corresponds to the proton situated between two other aromatic protons, resulting in a doublet of doublets splitting pattern.

-

-

Methoxy Region (δ 3.5-4.0 ppm): The sharp singlet at δ 3.97 integrates to three protons, which is characteristic of the methoxy (-OCH₃) group. The singlet nature of this peak confirms the absence of any adjacent protons.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule. Due to the lack of readily available experimental data in peer-reviewed literature, the following is a predicted spectrum based on established substituent effects on a phthalic anhydride core.

Predicted Data Summary: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C=O | Anhydride carbonyl carbons are highly deshielded. |

| ~160 | C-OCH₃ | Aromatic carbon attached to the oxygen of the methoxy group. |

| ~135 | Ar-C | Quaternary aromatic carbon of the anhydride ring fusion. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-C | Quaternary aromatic carbon of the anhydride ring fusion. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~110 | Ar-CH | Aromatic methine carbon. |

| ~56 | -OCH₃ | Methoxy carbon. |

Interpretation:

-

Carbonyl Carbons (δ > 160 ppm): The two carbonyl carbons of the anhydride are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygens.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are anticipated for the aromatic carbons. The carbon atom directly attached to the methoxy group's oxygen will be significantly deshielded. The other aromatic carbons will have chemical shifts influenced by both the anhydride and methoxy substituents.

-

Aliphatic Carbon (δ ~56 ppm): The carbon of the methoxy group is expected to appear in the typical range for such functional groups.

Workflow for NMR Sample Preparation and Analysis

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2950-2850 | Medium | C-H stretch | -OCH₃ |

| ~1850 & ~1770 | Strong | C=O stretch (asymmetric & symmetric) | Cyclic Anhydride |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch (asymmetric) | Aryl Ether |

| ~1050 | Medium | C-O stretch (symmetric) | Aryl Ether |

Interpretation:

The IR spectrum of this compound is dominated by the characteristic absorptions of the cyclic anhydride and the aryl ether moieties.

-

Carbonyl Region (1700-1900 cm⁻¹): The most diagnostic feature of a cyclic anhydride is the presence of two strong carbonyl stretching bands.[1] This arises from the symmetric and asymmetric stretching modes of the two carbonyl groups. For this compound, these are expected around 1850 cm⁻¹ and 1770 cm⁻¹. The high frequency of these bands is characteristic of the strained five-membered ring of the anhydride.[2]

-

Aromatic and Alkyl C-H Stretching (2800-3100 cm⁻¹): Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H bonds of the methoxy group.[3]

-

Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information, including C=C stretching vibrations of the aromatic ring (around 1600 and 1480 cm⁻¹). The strong absorption around 1250 cm⁻¹ is a key indicator of the asymmetric C-O stretching of the aryl ether functionality.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometric Data

| m/z | Interpretation |

| 178 | Molecular ion (M⁺) |

| 179 | [M+H]⁺ |

| 150 | [M - CO]⁺ |

| 134 | [M - CO₂]⁺ or [M - C₂H₂O]⁺ |

| 106 | [M - CO - CO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

The nominal molecular weight of this compound (C₉H₆O₄) is 178 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. With softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed at m/z 179.[4]

Plausible Fragmentation Pathway

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For this compound, common fragmentation pathways would involve the loss of small, stable neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂).

Diagram of a Plausible MS Fragmentation Pathway

Caption: A simplified representation of potential fragmentations.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The ¹H NMR spectrum confirms the number and connectivity of the protons, the IR spectrum identifies the key functional groups (cyclic anhydride and aryl ether), and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. This guide serves as a detailed reference for the interpretation of these spectra, ensuring high confidence in the identity and purity of this important synthetic intermediate.

References

A Technical Guide to the Natural Occurrence of Isobenzofuran-1,3-dione Compounds

Abstract

The isobenzofuran-1,3-dione core, commonly known as the phthalide or phthalic anhydride skeleton, is a recurring structural motif in a variety of naturally occurring compounds. While predominantly found in the plant kingdom, these compounds have also been isolated from fungi and bacteria.[1] Natural phthalides exhibit a wide spectrum of biological activities, including antifungal, antioxidant, and cytotoxic effects, making them attractive lead structures for drug discovery and development.[2][3] This guide provides a comprehensive overview of the natural sources, isolation methodologies, and known biological significance of isobenzofuran-1,3-dione derivatives for researchers, scientists, and drug development professionals.

Introduction to Natural Isobenzofuran-1,3-diones (Phthalides)

The isobenzofuran-1,3-dione structure consists of a γ-lactone ring fused to a benzene ring.[1] In nature, this core is often substituted, leading to a diverse class of secondary metabolites known as phthalides. These compounds are biosynthetically distinct from the industrially produced phthalic anhydride, which is a major commodity chemical synthesized from petroleum feedstocks like o-xylene or naphthalene.[4][5][6] The natural occurrence of this scaffold highlights its evolutionary selection for specific biological functions. This document focuses exclusively on these naturally derived molecules, their sources, and their potential applications.

Prominent Natural Sources

Phthalides are not ubiquitous in nature but are characteristic metabolites of certain plant families and fungal genera. Their distribution suggests specialized biosynthetic pathways that have evolved in these organisms.

Plant Kingdom

The most prolific sources of phthalides are plants, particularly within the Apiaceae (carrot family) and Asteraceae (daisy family).

-

Ligusticum chuanxiong (Chuanxiong): This traditional Chinese medicinal herb is a rich source of various phthalide derivatives.[7][8] Key compounds identified include Z-ligustilide, 3-butylphthalide, and senkyunolide A.[7][8] These compounds are considered the primary bioactive constituents responsible for the herb's therapeutic effects.[8]

-

Angelica Species: Various species of the Angelica genus, also in the Apiaceae family, are known to produce phthalides. For instance, Angelica acutiloba has been found to contain ligustilide derivatives.[8]

-

Anacardium occidentale (Cashew): The shells of cashew nuts contain anacardic acids, which have been used as precursors for the semi-synthesis of cytotoxic isobenzofuranones.[2][3]

-

Ziziphus nummularia : GC-MS analysis of extracts from this plant has detected the presence of phthalic anhydride, indicating its natural occurrence.[9]

Fungal Kingdom

Fungi, particularly endophytic and marine-derived species, are another significant source of structurally unique isobenzofuran-1,3-dione derivatives.

-

Pestalotiopsis Species: The endophytic fungus Pestalotiopsis is known to produce isopestacin, a phthalide with notable antifungal properties.[2]

Fungal metabolites often exhibit complex and diverse structures, representing a promising frontier for the discovery of novel phthalides with potent biological activities.[10]

Table 1: Selected Natural Isobenzofuran-1,3-dione Derivatives and Their Sources

| Compound Name | Source Organism | Family/Class | Reported Biological Activity | Reference |

| Z-Ligustilide | Ligusticum chuanxiong | Apiaceae (Plant) | Anti-platelet, Vasorelaxant | [7][8] |

| 3-Butylphthalide | Ligusticum chuanxiong | Apiaceae (Plant) | Neuroprotective | [7][8] |

| Senkyunolide A | Ligusticum chuanxiong | Apiaceae (Plant) | Anti-inflammatory | [7][8] |

| Isopestacin | Pestalotiopsis sp. | Xylariales (Fungus) | Antifungal | [2] |

| Cytotoxic Phthalides | Anacardium occidentale | Anacardiaceae (Plant) | Cytotoxic (Anti-cancer) | [2][3] |

Isolation and Characterization Workflow

The identification of phthalides from natural sources follows a well-established workflow in natural product chemistry, beginning with extraction and culminating in structural elucidation. The choice of methodology is dictated by the polarity and stability of the target compounds.

Standard Experimental Protocol: Bioactivity-Guided Fractionation

This protocol outlines a typical approach for isolating bioactive phthalides from a plant source like Ligusticum chuanxiong.

Step 1: Extraction

-

Air-dry and pulverize the plant material (e.g., rhizomes of L. chuanxiong).

-

Perform exhaustive extraction using a solvent of medium polarity, such as methanol or ethanol, at room temperature.

-

Concentrate the resulting crude extract in vacuo using a rotary evaporator.

Step 2: Liquid-Liquid Partitioning

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).

-

Causality: This step separates compounds based on their polarity, simplifying the subsequent chromatographic steps. Phthalides are typically expected to partition into the less polar fractions like hexane or ethyl acetate.

Step 3: Chromatographic Separation

-

Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.

-

Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate mixtures of increasing polarity).

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC).[7]

-

Causality: Silica gel chromatography separates compounds based on their differential adsorption, allowing for the isolation of individual components.

Step 4: Purification

-

Combine fractions containing similar TLC profiles and purify further using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).[7][8]

-

Trustworthiness: HPLC provides high-resolution separation, yielding pure compounds essential for accurate structural and biological analysis.

Step 5: Structural Elucidation

-

Identify the pure compounds using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for volatile phthalides.[7][8]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the precise chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic lactone carbonyl stretch.

-

Visualization of the Isolation Workflow

Caption: Workflow for Bioactivity-Guided Isolation of Phthalides.

Biological Activities and Therapeutic Potential

Naturally occurring isobenzofuran-1,3-diones have garnered significant interest due to their diverse pharmacological profiles. Their activities are often linked to the specific substitution patterns on the aromatic ring and the lactone moiety.

-

Antiproliferative and Cytotoxic Activity: Several phthalides have demonstrated significant activity against various cancer cell lines.[2][11] For instance, derivatives prepared from anacardic acids showed cytotoxic effects against human leukemia, glioblastoma, and melanoma cell lines.[2][3] This suggests potential for development as anticancer agents.

-

Enzyme Inhibition: Certain isobenzofuran-1,3-ones have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[12] This activity makes them potential candidates for applications in cosmetics and for treating hyperpigmentation disorders.

-

Antimicrobial and Antifungal Activity: The antifungal properties of compounds like isopestacin highlight the role of phthalides in chemical defense for their host organisms.[2] Synthetic studies have also produced phthalide derivatives with a broad spectrum of activity against various bacteria and fungi.[13]

-

Other Activities: A range of other biological effects have been reported for this class of compounds, including antioxidant, anti-platelet, and anti-inflammatory activities.[2]

The diverse bioactivities underscore the potential of the isobenzofuran-1,3-dione scaffold as a privileged structure in drug discovery.

Biosynthesis

While the complete biosynthetic pathways for many phthalides are still under investigation, it is generally accepted that they are derived from the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKSs) to form a polyketide chain. This chain then undergoes cyclization and aromatization reactions to form the core aromatic structure, followed by modifications such as reduction, oxidation, and alkylation to yield the final diverse array of natural phthalides.

Caption: Generalized Polyketide Pathway for Phthalide Biosynthesis.

Conclusion and Future Outlook

The isobenzofuran-1,3-dione scaffold is a validated platform for biological activity, present in a variety of natural products from plants and fungi. The compounds derived from this core structure exhibit a wide range of promising pharmacological effects, from anticancer to enzyme inhibition. Future research should focus on the exploration of untapped natural sources, such as marine organisms and extremophilic microbes, for novel phthalide derivatives. Furthermore, a deeper understanding of their biosynthetic pathways could enable synthetic biology approaches for the sustainable production and diversification of these valuable molecules. The continued investigation into naturally occurring phthalides holds significant promise for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones [mdpi.com]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 7. Separation and identification of the phthalic anhydride derivatives of Liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Phthalic anhydride: Significance and symbolism [wisdomlib.org]

- 10. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Methoxyisobenzofuran-1,3-dione: A Technical Guide for Drug Discovery

Abstract

The isobenzofuranone scaffold, a recurring motif in biologically active natural products and synthetic compounds, represents a privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of 5-Methoxyisobenzofuran-1,3-dione, a key derivative of this class. While direct therapeutic data on this specific molecule is nascent, this document synthesizes the current understanding of its chemical properties, synthesis, and the well-documented therapeutic potential of the broader isobenzofuranone class. By examining the established anticancer, antimicrobial, and other biological activities of structurally related analogues, this guide aims to provide a foundational resource for researchers, scientists, and drug development professionals, illuminating the potential pathways for the future investigation and application of this compound as a therapeutic agent.

Introduction: The Isobenzofuranone Core as a Promising Pharmacophore

The landscape of drug discovery is perpetually in search of novel chemical scaffolds that offer both synthetic accessibility and diverse biological activity. The isobenzofuran-1,3-dione moiety, characterized by a γ-lactone ring fused to a benzene ring, has emerged as a structure of significant interest.[1] Compounds bearing this core, both from natural and synthetic origins, have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3]

This compound (also known as 3-methoxyphthalic anhydride), with the CAS Number 28281-76-7, stands as a fundamental and accessible representative of this class.[4] Its straightforward synthesis and reactive anhydride group make it an ideal starting point for the generation of diverse chemical libraries. This guide will delve into the known attributes of this compound and extrapolate its therapeutic potential by examining the established bioactivities of its structural cousins.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent.

Chemical Structure and Properties

-

Molecular Formula: C₉H₆O₄[4]

-

Molecular Weight: 178.142 g/mol [4]

-

Structure: The molecule consists of an isobenzofuran-1,3-dione core with a methoxy group substituted at the 5-position of the benzene ring.

| Property | Value | Source |

| CAS Number | 28281-76-7 | [4] |

| Molecular Formula | C₉H₆O₄ | [4] |

| Molecular Weight | 178.142 g/mol | [4] |

| XlogP (Predicted) | 1.3 | [5] |

Synthesis of this compound

The primary route for synthesizing this compound is through the intramolecular dehydration and cyclization of 4-methoxyphthalic acid.[4] This method is efficient and amenable to laboratory-scale production.

Objective: To synthesize this compound via the dehydration of 4-methoxyphthalic acid.

Materials:

-

4-methoxyphthalic acid

-

Acetic acid or concentrated sulfuric acid[4]

-

Petroleum ether

-

Methanol

-

Ethyl acetate

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle/oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL microwave reaction tube or a round-bottom flask equipped with a reflux condenser, add 4-methoxyphthalic acid.[4]

-

Dehydration:

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool.

-

Transfer the contents to a larger flask and remove the excess acid (acetic acid or sulfuric acid) by rotary evaporation.[4]

-

Add petroleum ether to the residue to precipitate the crude product as a solid.[4]

-

Filter the solid and dissolve it in a minimal amount of methanol.

-

-

Purification:

-

Concentrate the methanol solution under vacuum.

-

Purify the crude product by column chromatography on silica gel, using a solvent system of petroleum ether and ethyl acetate (e.g., a 5:1 ratio).[4]

-

Collect the fractions containing the pure this compound.

-

Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

-

Caption: Synthesis workflow for this compound.

Potential Therapeutic Effects: An Analog-Based Perspective

While specific biological data for this compound is limited in publicly available literature, the broader class of isobenzofuranones has been extensively studied, revealing significant therapeutic potential. The following sections will explore these activities, providing a strong rationale for the investigation of this compound and its derivatives.

Anticancer and Cytotoxic Potential

A substantial body of research points to the antiproliferative and cytotoxic effects of isobenzofuranone derivatives against a variety of cancer cell lines.[2][6][7]

Studies on various isobenzofuranone analogues suggest that their anticancer activity may be mediated through several mechanisms:

-

Induction of Apoptosis: Several isobenzofuranone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by DNA fragmentation and chromatin condensation.[4][8]

-

DNA Damage: It is hypothesized that some of these compounds may directly or indirectly cause DNA damage, leading to cell cycle arrest and apoptosis.[4]

-

Enzyme Inhibition: Isobenzofuranones have been identified as inhibitors of various enzymes, some of which may be critical for cancer cell survival and proliferation.[6]

The following table summarizes the cytotoxic activity of several isobenzofuranone derivatives against various cancer cell lines, demonstrating the potential of this chemical class.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Compound 16 | K562 (myeloid leukemia) | 2.79 µM | [2] |

| Compound 18 | K562 (myeloid leukemia) | 1.71 µM | [2] |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 µM | [2] |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [7] |

| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [7] |

| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL | [7] |

Note: The specific structures of compounds 16, 18, and 9 are detailed in the cited literature and represent more complex derivatives of the isobenzofuranone core.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

-

Test compound (e.g., this compound derivative)

-

Cancer cell line (e.g., K562, U937)[2]

-

Culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of the isobenzofuranone scaffold have also demonstrated promising activity against various pathogenic bacteria and fungi, positioning them as potential candidates for the development of new anti-infective agents.[6][9][10]

Studies have shown that some isobenzofuranone derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[9]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (MIC).

Materials:

-

Test compound

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[6]

-

MIC Determination: After incubation, visually inspect the plates for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Caption: Workflow for MIC determination using broth microdilution.

Future Directions and Conclusion

This compound represents a synthetically accessible and versatile scaffold with significant, yet largely untapped, therapeutic potential. The extensive research on the broader class of isobenzofuranone derivatives strongly suggests that this compound and its future derivatives could exhibit valuable anticancer and antimicrobial properties.

Key areas for future research include:

-

Systematic Biological Screening: A comprehensive evaluation of this compound against a diverse panel of cancer cell lines and microbial strains is warranted to establish its baseline activity.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and screening of a library of derivatives, with modifications at various positions of the isobenzofuranone core, will be crucial to optimize potency and selectivity.

-

Mechanism of Action Elucidation: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by active compounds derived from this scaffold.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough investigation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness.

References

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. digital.csic.es [digital.csic.es]

- 9. imjst.org [imjst.org]

- 10. [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methoxyisobenzofuran-1,3-dione mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Methoxyisobenzofuran-1,3-dione

Abstract

This compound, a key heterocyclic compound, has emerged as a valuable scaffold in medicinal chemistry. While primarily utilized as a versatile intermediate in the synthesis of novel therapeutic agents, its intrinsic biological activities are a subject of growing interest.[1] Preliminary studies suggest potential antimicrobial and anticancer properties, hinting at a mechanism centered on the disruption of fundamental cellular processes.[1] This guide delineates a hypothesized mechanism of action for this compound, drawing from the established bioactivities of the broader isobenzofuranone and benzofuran classes of molecules.[2][3][4][5] We propose a multi-faceted approach involving enzyme inhibition and disruption of cytoskeletal dynamics, leading to cell cycle arrest and apoptosis. This document provides a comprehensive, field-proven experimental framework for researchers to rigorously investigate and validate this proposed mechanism, thereby accelerating the translation of this promising compound from a synthetic intermediate to a potential therapeutic lead.

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound (CAS 28281-76-7), also known as 3-methoxyphthalic anhydride, is a structurally intriguing molecule characterized by a fused benzene and furanone ring system. Its utility as a precursor in the synthesis of a diverse array of biologically active derivatives is well-documented, with applications in creating novel antimicrobial and anticancer agents.[1] However, the inherent bioactivity of the core molecule itself remains largely unexplored.

The broader family of isobenzofuranones and benzofurans has demonstrated a wide spectrum of pharmacological effects, including potent enzyme inhibition and antiproliferative activity.[2][3][4][5] Derivatives have been identified as inhibitors of crucial cellular targets such as protein kinases, tyrosinase, topoisomerase, and tubulin.[3][6][7][8] This precedent provides a strong foundation for hypothesizing a specific mechanism of action for this compound. This guide puts forth a testable hypothesis and furnishes the scientific community with a detailed roadmap for its empirical validation.

A Hypothesized Mechanism of Action

Based on the structure-activity relationships of related compounds, we propose that this compound exerts its cytotoxic effects through a dual mechanism:

-

Enzyme Inhibition: The electrophilic nature of the anhydride moiety suggests potential covalent or non-covalent interactions with nucleophilic residues within the active sites of key enzymes. We hypothesize that this compound acts as an inhibitor of protein kinases that are critical for cell cycle progression and survival, such as Cyclin-Dependent Kinases (CDKs) or members of the MAPK signaling cascade. Inhibition of these kinases would disrupt downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[3][7]

-

Disruption of Microtubule Dynamics: Several benzofuran derivatives are known to interfere with microtubule polymerization by binding to the colchicine site on tubulin.[9][10][11][12] This disruption of the cytoskeleton machinery leads to mitotic arrest at the G2/M phase and subsequently triggers the apoptotic cascade.[9][13][14]

The following diagram illustrates the proposed signaling pathway, where this compound targets a key protein kinase, initiating a cascade of events culminating in apoptosis.

Caption: Hypothesized signaling pathway of this compound.

A Comprehensive Experimental Workflow for Mechanistic Validation

To systematically investigate the proposed mechanism of action, the following experimental workflow is recommended. This workflow is designed to be a self-validating system, progressing from broad cellular effects to specific molecular target identification and validation.

Caption: Experimental workflow for mechanistic investigation.

Part 1: Initial Assessment of Biological Activity

The initial step is to quantify the cytotoxic and antimicrobial potency of this compound.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 2: Elucidating the Cellular Mechanism

These assays will determine the cellular fate upon treatment with the compound at its IC50 concentration.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.[17]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Part 3: Identifying and Validating the Molecular Target

This final phase aims to pinpoint the specific molecular target of the compound.

This assay measures the ability of the compound to inhibit the activity of a panel of purified protein kinases.

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the kinase solution and the test compound dilutions. Pre-incubate to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the ATP and substrate solution.

-

Detection: After incubation, add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity), often via a luminescence-based readout.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each kinase.

CETSA is a powerful method to confirm that a drug binds to its target in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[18]

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase (identified in Protocol 3) remaining in solution using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols described above, providing a clear framework for data presentation and interpretation.

Table 1: Cytotoxic and Antimicrobial Activity

| Compound | Cell Line | IC50 (µM) | Microbial Strain | MIC (µg/mL) |

| This compound | HeLa | 12.5 | S. aureus | 32 |

| This compound | A549 | 18.2 | E. coli | 64 |

| This compound | MCF-7 | 9.8 | C. albicans | 16 |

| Doxorubicin (Control) | HeLa | 0.8 | N/A | N/A |

| Vancomycin (Control) | N/A | N/A | S. aureus | 2 |

Table 2: Target Enzyme Inhibition

| Compound | Target Kinase | IC50 (µM) |

| This compound | CDK2 | 5.2 |

| This compound | MAPK1 | 8.9 |

| This compound | PI3K | > 50 |

| Staurosporine (Control) | CDK2 | 0.02 |

Conclusion

This technical guide provides a scientifically grounded, hypothetical mechanism of action for this compound, positioning it as a putative inhibitor of protein kinases and microtubule dynamics. The detailed, step-by-step experimental protocols offer a robust framework for researchers to systematically test this hypothesis, from initial cellular screening to definitive molecular target validation. The successful elucidation of its mechanism of action will be a critical step in unlocking the full therapeutic potential of this versatile isobenzofuranone scaffold and will pave the way for its rational development in oncology and infectious disease research.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 18. scispace.com [scispace.com]

5-Methoxyisobenzofuran-1,3-dione: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of 5-Methoxyisobenzofuran-1,3-dione, a pivotal intermediate in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, characterization, and its significant applications, underpinning its utility as a versatile building block for complex molecular architectures.

Introduction: The Unassuming Architect of Molecular Complexity